Phleomycin G

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

11031-15-5 |

|---|---|

Molekularformel |

C65H108N26O21S2 |

Molekulargewicht |

1653.9 g/mol |

IUPAC-Name |

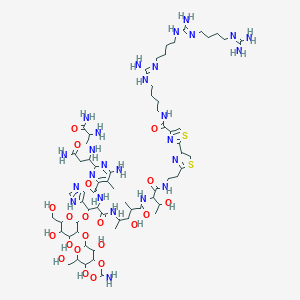

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[[N'-[4-[[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]amino]butyl]carbamimidoyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |

InChI |

InChI=1S/C65H108N26O21S2/c1-27-40(88-53(91-51(27)68)32(19-38(67)95)83-20-31(66)52(69)101)57(105)90-42(48(33-21-75-26-84-33)110-61-50(46(99)44(97)36(22-92)109-61)111-60-47(100)49(112-65(74)107)45(98)37(23-93)108-60)58(106)85-29(3)43(96)28(2)54(102)89-41(30(4)94)56(104)77-18-11-39-86-35(25-113-39)59-87-34(24-114-59)55(103)76-12-5-7-14-79-63(72)81-16-9-10-17-82-64(73)80-15-8-6-13-78-62(70)71/h21,24,26,28-32,35-37,41-50,60-61,83,92-94,96-100H,5-20,22-23,25,66H2,1-4H3,(H2,67,95)(H2,69,101)(H2,74,107)(H,75,84)(H,76,103)(H,77,104)(H,85,106)(H,89,102)(H,90,105)(H2,68,88,91)(H4,70,71,78)(H3,72,79,81)(H3,73,80,82) |

InChI-Schlüssel |

JDNKEWBGOHYIEH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCNC(=NCCCCNC(=NCCCCN=C(N)N)N)N)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Phleomycin G from Streptomyces verticillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phleomycin G is a glycopeptide antibiotic belonging to the bleomycin family, a group of structurally related natural products with significant antitumor and antibiotic properties.[1][2] It is produced by the Gram-positive soil bacterium, Streptomyces verticillus.[1][3] Phleomycin is notable for its use as a selective agent in molecular biology and for its mechanism of action, which involves the cleavage of DNA.[1][2][4] Structurally similar to the clinically used anticancer drug bleomycin, phleomycin serves as an important model for studying DNA-damaging agents and the biosynthesis of complex natural products.[5][6] This guide provides an in-depth technical overview of this compound, focusing on its biosynthesis, mechanism of action, relevant quantitative data, and key experimental protocols.

Biosynthesis of this compound

The biosynthesis of phleomycin is a complex process orchestrated by a large biosynthetic gene cluster (BGC), often referred to as the bleomycin (blm) gene cluster, in Streptomyces verticillus ATCC15003.[5][7][8] This cluster encodes a hybrid enzymatic system that combines nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) to assemble the molecule's unique peptide-polyketide backbone.[5][8][9]

The blm gene cluster contains approximately 30 genes.[5][9] Central to this cluster are 10 NRPS genes and one PKS gene that work in a modular, assembly-line fashion.[5][9] Each module is responsible for recognizing, activating, and incorporating a specific amino acid or extender unit into the growing chain. The process involves the sequential action of these modules to build the complex aglycone core, which is subsequently modified by glycosylation and other tailoring enzymes to yield the final phleomycin molecule.[9] This hybrid system is a remarkable example of modular biosynthesis, offering potential for combinatorial biosynthesis and the generation of novel bleomycin analogs through genetic engineering.[7][10][11]

Caption: Biosynthetic pathway of Phleomycin via a hybrid NRPS/PKS system.

Mechanism of Action

Phleomycin exerts its cytotoxic effects by causing DNA damage.[1][12] The process is initiated by the binding and intercalation of the phleomycin molecule into the DNA double helix, primarily through its planar bithiazole moiety.[1][3] However, binding alone is not sufficient for its activity. The DNA cleavage activity is dependent on the chelation of a metal ion, typically copper in its commercially available form, which is thought to be reduced to a more reactive state in the cellular environment.[12][13]

In the presence of a reducing agent (such as dithiothreitol or cellular glutathione) and molecular oxygen, the phleomycin-metal complex generates reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[12][13] These highly reactive species attack the deoxyribose backbone of the DNA, leading to both single-strand and double-strand breaks.[12][14] This destruction of DNA integrity inhibits DNA replication, blocks cells in the S-phase of the cell cycle, and ultimately triggers apoptosis or cell death.[1][12]

Caption: Mechanism of Phleomycin-induced DNA cleavage and cell death.

Quantitative Data Summary

The following tables summarize key quantitative data related to phleomycin and bleomycin production and its application as a selective agent.

Table 1: Production Titers of Bleomycin in S. verticillus

| Strain/Condition | Bleomycin A2 Yield (mg/L) | Bleomycin B2 Yield (mg/L) | Citation |

|---|---|---|---|

| Wild-Type (Complex Medium) | 22.18 ± 3.29 | 38.26 ± 2.36 | [15] |

| Engineered Strain (GlcNAc induction) | 61.79 | 36.9 | [6][15][16] |

| Recombinant (6 copies of BGC) | - | 9.59-fold increase vs. WT |[17] |

Table 2: Recommended Concentrations for Phleomycin Selection

| Organism/Cell Type | Effective Concentration (µg/mL) | Citation(s) |

|---|---|---|

| Escherichia coli | 5 | [2] |

| Yeasts | 10 | [2][3] |

| Filamentous Fungi | 10 - 150 | [2][3] |

| Plant Cells | 5 - 25 | [2] |

| Eukaryotic Microorganisms | 5 - 50 |[2] |

Experimental Protocols

Protocol 1: Isolation of Phleomycin from S. verticillus Culture

This protocol provides a general workflow for the isolation and purification of glycopeptide antibiotics from Streptomyces cultures.

-

Fermentation: Inoculate Streptomyces verticillus ATCC 15003 spores into a suitable seed medium and incubate for 48 hours. Transfer the seed culture into a production medium (e.g., complex fermentation medium) and cultivate for 7 days.[15][16]

-

Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration. The phleomycin, being water-soluble, will be primarily in the supernatant.

-

Extraction: Apply the supernatant to an adsorbent resin column (e.g., Amberlite XAD series) to capture the glycopeptide antibiotics.

-

Elution: Wash the resin to remove impurities and then elute the phleomycin fraction using an organic solvent gradient (e.g., aqueous methanol or acetone).

-

Purification: Further purify the crude extract using a series of chromatographic techniques. This may include ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to separate different phleomycin and bleomycin analogs.

-

Analysis: Confirm the identity and purity of this compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: In Vitro DNA Cleavage Assay

This assay assesses the ability of purified phleomycin to induce DNA strand breaks.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20-50 µg/mL.

-

Purified this compound at the desired concentrations.

-

A reducing agent, such as 1 mM dithiothreitol (DTT).

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5).

-

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding a loading dye containing a chelating agent like EDTA.

-

Analysis: Analyze the DNA products by agarose gel electrophoresis. Visualize the DNA bands under UV light after staining with ethidium bromide or SYBR Safe.

-

Interpretation: Undamaged supercoiled DNA migrates fastest. Single-strand breaks convert it to a slower-migrating relaxed circular form. Double-strand breaks produce the slowest-migrating linear form. The degree of conversion indicates the DNA cleavage activity.

-

Caption: General experimental workflow for this compound studies.

Resistance to Phleomycin

Resistance to phleomycin is conferred by specific resistance genes, most notably the Sh ble gene isolated from Streptoalloteichus hindustanus.[3][4] This gene encodes a small (~14 kDa) protein that acts as a sequestration agent.[1][4] The resistance protein binds to the phleomycin molecule with high affinity in a 1:1 stoichiometric ratio.[4] This binding physically prevents the antibiotic from intercalating with DNA, thereby neutralizing its DNA cleavage activity and rendering the cell resistant.[1][3][4] The ble gene is widely used as a dominant selectable marker in genetic transformation experiments across a broad range of organisms, from bacteria to mammalian cells.[18][19]

Conclusion

This compound, a glycopeptide antibiotic from Streptomyces verticillus, remains a molecule of high interest for both basic research and applied science. Its complex biosynthesis via a hybrid NRPS-PKS system offers a fascinating model for natural product synthesis and a platform for bioengineering novel therapeutics. The well-characterized mechanism of metal-dependent DNA cleavage provides fundamental insights into DNA-drug interactions and cellular responses to damage. For drug development professionals and molecular biologists, this compound and its associated resistance gene are invaluable tools, enabling advancements in genetic engineering and the ongoing search for new anticancer and antimicrobial agents.

References

- 1. genaxxon.com [genaxxon.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. invivogen.com [invivogen.com]

- 4. usbio.net [usbio.net]

- 5. The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of bleomycin production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cloning and characterization of the bleomycin biosynthetic gene cluster from Streptomyces verticillus ATCC15003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. researchgate.net [researchgate.net]

- 11. In vivo manipulation of the bleomycin biosynthetic gene cluster in Streptomyces verticillus ATCC15003 revealing new insights into its biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mode of Action of Phleomycin on Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhancement of bleomycin production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Remarkable enhancement of bleomycin production through precise amplification of its biosynthetic gene cluster in Streptomyces verticillus | EurekAlert! [eurekalert.org]

- 18. Phleomycin resistance encoded by the ble gene from transposon Tn 5 as a dominant selectable marker in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Phleomycin resistance as a dominant selectable marker in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Phleomycin G vs. Bleomycin: A Technical Guide for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Phleomycin G and Bleomycin, two structurally related glycopeptide antibiotics with significant applications in molecular biology and cancer research. This document outlines their core mechanisms of action, provides quantitative data for experimental use, details key experimental protocols, and visualizes their molecular interactions and experimental workflows.

Core Principles: Mechanism of Action and Chemical Structure

This compound and Bleomycin are members of the same family of antibiotics, isolated from Streptomyces verticillus.[1][2] Their biological activity stems from their ability to bind and intercalate with DNA, leading to single- and double-strand breaks.[3][4][5] This process is dependent on the presence of a metal ion, typically iron (Fe(II)) or copper(II), and molecular oxygen.[6][7][8] The metal-antibiotic complex generates reactive oxygen species, such as superoxide and hydroxide radicals, which attack the phosphodiester backbone of DNA, causing cleavage.[2][6]

While structurally similar, subtle differences in their terminal amine moieties lead to variations in their biological activity and primary applications. Bleomycin is a well-established anticancer agent used in chemotherapy, while this compound is predominantly used as a selective agent in molecular biology.[1][7]

Resistance Mechanisms

Resistance to both Phleomycin and Bleomycin is conferred by the product of the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[3][9] This gene encodes a 14 kDa protein that stoichiometrically binds to the antibiotics, preventing them from intercalating with DNA and thereby neutralizing their cytotoxic effects.[1][9] Other resistance mechanisms include the expression of bleomycin-binding proteins (e.g., from transposon Tn5) and enzymes like Bleomycin hydrolase that inactivate the drug.[10][11]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for the use of this compound and Bleomycin in various molecular biology applications. It is important to note that optimal concentrations can vary significantly between different cell lines and experimental conditions. Therefore, it is always recommended to perform a dose-response (kill curve) experiment to determine the optimal concentration for your specific cell type.

Table 1: this compound Selection Concentrations

| Organism/Cell Type | Recommended Concentration Range | Reference |

| E. coli | 5 µg/mL | [12] |

| Saccharomyces cerevisiae | 10 µg/mL | [13] |

| Filamentous Fungi | 25 - 150 µg/mL | [3] |

| Mammalian Cells | 5 - 50 µg/mL | [12][13] |

| Penicillium digitatum (Spores) | 50 µg/mL | [14] |

| Penicillium digitatum (Mycelium) | 200 µg/mL | [14] |

Table 2: Bleomycin Concentrations for DNA Damage Induction

| Cell Line | Concentration for DNA Damage | Incubation Time | Reference |

| HCT116 (weak exposure) | 0.5 mU/mL | Up to 12 hours | [15] |

| HCT116 (strong exposure) | 5 mU/mL | Up to 12 hours | [15] |

| NT2 (LD50) | 400 µg/mL | 24 hours | [16] |

| NT2 (LD50) | 100 µg/mL | 48 hours | [16] |

| NT2 (LD50) | 20 µg/mL | 72 hours | [16] |

Experimental Protocols

Protocol for Establishing a Stable Mammalian Cell Line using this compound

This protocol outlines the steps for selecting a stable mammalian cell line expressing a gene of interest from a plasmid containing the Sh ble resistance gene.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Transfection reagent

-

Plasmid DNA containing the gene of interest and the Sh ble resistance cassette

-

This compound stock solution (e.g., 20 mg/mL)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Culture plates/flasks

Methodology:

-

Determine Optimal this compound Concentration (Kill Curve):

-

Plate cells at a low density (e.g., 20-25% confluency) in multiple wells or plates.

-

The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µg/mL).

-

Incubate the cells and monitor them daily. Replace the selective medium every 3-4 days.

-

Identify the lowest concentration of this compound that causes complete cell death within 7-10 days. This is the optimal concentration for selection.

-

-

Transfection:

-

Plate cells and grow to the optimal confluency for transfection according to the manufacturer's protocol for your chosen transfection reagent.

-

Transfect the cells with the plasmid DNA containing your gene of interest and the Sh ble resistance gene.

-

Incubate for 24-48 hours post-transfection to allow for gene expression.

-

-

Selection of Stable Transfectants:

-

Split the transfected cells into larger culture vessels at a low density.

-

Replace the growth medium with a selective medium containing the predetermined optimal concentration of this compound.

-

Continue to incubate the cells, replacing the selective medium every 3-4 days.

-

Observe the culture for the formation of resistant colonies (foci), which typically appear within 1-3 weeks.

-

-

Isolation and Expansion of Clonal Cell Lines:

-

Once colonies are visible, use cloning cylinders or a sterile pipette tip to isolate individual colonies.

-

Transfer each colony to a separate well of a multi-well plate.

-

Expand each clonal population in the selective medium.

-

Cryopreserve and further characterize the stable cell lines.

-

Protocol for Induction of DNA Double-Strand Breaks using Bleomycin

This protocol provides a general framework for inducing DNA damage in cultured mammalian cells for subsequent analysis (e.g., by comet assay, γH2AX staining).

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Bleomycin sulfate stock solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Reagents for downstream analysis of DNA damage

Methodology:

-

Cell Plating:

-

Plate cells at a density appropriate for the planned downstream analysis. Allow cells to adhere and enter the exponential growth phase (typically 24 hours).

-

-

Bleomycin Treatment:

-

Prepare fresh dilutions of Bleomycin in a complete culture medium to the desired final concentrations (refer to Table 2 for guidance).

-

Remove the existing medium from the cells and replace it with the Bleomycin-containing medium.

-

Incubate the cells for the desired duration (e.g., 1 to 24 hours). The incubation time will depend on the desired level of DNA damage and the specific research question.

-

-

Post-Incubation Processing:

-

After incubation, wash the cells with PBS to remove the Bleomycin.

-

Harvest the cells (e.g., by trypsinization) or fix them directly on the culture vessel, depending on the requirements of the downstream assay.

-

Proceed with the analysis of DNA double-strand breaks (e.g., immunofluorescence for γH2AX, comet assay, etc.).

-

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of DNA Cleavage

The following diagram illustrates the general mechanism by which Phleomycin and Bleomycin induce DNA strand breaks.

Caption: Mechanism of DNA cleavage by Phleomycin/Bleomycin.

Experimental Workflow for Stable Cell Line Generation

This diagram outlines the key steps involved in generating a stable cell line using this compound as a selection agent.

Caption: Workflow for generating stable cell lines with Phleomycin.

References

- 1. genaxxon.com [genaxxon.com]

- 2. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]

- 3. invivogen.com [invivogen.com]

- 4. Phleomycin complex - Coordination mode and in vitro cleavage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Induction of single- and double-strand breaks in linear and superhelical DNA by phleomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bleomycin - Wikipedia [en.wikipedia.org]

- 8. Bleomycin-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - EE [thermofisher.com]

- 10. Bleomycin-resistance gene derived from the transposon Tn5 confers selective advantage to Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and structural biology of bleomycin and its resistance determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

- 13. 101.200.202.226 [101.200.202.226]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Sh ble Gene for Phleomycin Resistance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Sh ble gene, its protein product, and its application in conferring resistance to Phleomycin and its derivative, Zeocin™. It is designed to be a core resource for researchers utilizing this powerful selectable marker in their work.

Introduction: The Sh ble Gene and Phleomycin

The Sh ble gene, originating from Streptoalloteichus hindustanus, encodes a 13.665 kDa protein known as the Bleomycin resistance protein (BRP). This protein provides resistance to the bleomycin/phleomycin family of antibiotics, which are potent DNA-damaging agents. Zeocin™, a common formulation of phleomycin D1, is widely used in molecular biology for the selection of genetically modified organisms.[1][2][3]

Phleomycin and Zeocin™ are glycopeptide antibiotics that intercalate into DNA and cause double-strand breaks, leading to cell death.[3][4] Their broad-spectrum toxicity makes them effective against a wide range of organisms, including bacteria, yeast, plants, and mammalian cells.[1][4] The Sh ble gene product confers resistance by binding to these antibiotics in a stoichiometric (1:1) ratio, thereby preventing them from cleaving DNA.[1][3] This makes the Sh ble gene a versatile selectable marker for a variety of host organisms.

Mechanism of Action

The mechanism of Phleomycin/Zeocin™ action and the subsequent resistance conferred by the Sh ble protein is a multi-step process.

Activation of Phleomycin/Zeocin™

Phleomycin and its derivatives are typically chelated with copper ions (Cu²⁺), which keeps them in an inactive state.[1][2][3] Upon entering a cell, the copper ion is reduced to Cu¹⁺ and removed by intracellular sulfhydryl compounds.[1][2] This activation step is crucial for the antibiotic's cytotoxic effects.

DNA Damage by Activated Phleomycin/Zeocin™

Once activated, the antibiotic binds to DNA and induces double-strand breaks, a highly toxic form of DNA damage that ultimately leads to cell death.[3][4] The planar bithiazole-containing moiety of the molecule intercalates into the DNA, while the metal ion chelating portion, in complex with iron (II) and molecular oxygen, is responsible for the DNA degradation.[5]

Resistance through Sequestration by the Sh ble Protein

The Sh ble gene product, a 13.665 Da protein, provides resistance by directly binding to the activated Phleomycin/Zeocin™ molecules.[1][2] This binding occurs with a strong affinity and in a one-to-one ratio, effectively sequestering the antibiotic and preventing it from interacting with and cleaving the host cell's DNA.[1][3] While highly effective, some studies suggest that the detoxification may not be absolute, and some level of DNA cleavage can still occur even in resistant cells.[6][7]

Signaling Pathway: Phleomycin Action and Resistance

Caption: Mechanism of Phleomycin action and Sh ble resistance.

Quantitative Data

The effective concentration of Phleomycin/Zeocin™ for selection varies depending on the organism and cell type. It is crucial to determine the optimal concentration for each experimental system.

| Organism/Cell Type | Recommended Zeocin™ Concentration (µg/mL) | Key Considerations |

| E. coli | 25 - 50 | Use low salt LB medium (NaCl < 5 g/L) at pH 7.5. Avoid strains with the Tn5 transposon.[1][2][5] |

| Yeast (S. cerevisiae, P. pastoris) | 50 - 300 | Sensitivity is strain-dependent. Optimize pH of the medium (6.5-8.0).[1][2][8] |

| Mammalian Cells | 50 - 1000 (average 250 - 400) | Perform a kill curve to determine the optimal concentration for your specific cell line.[1][2][8] |

| Chlamydomonas reinhardtii | 3 - 5 (mitochondrial expression) | Lower concentrations are effective for mitochondrial expression systems.[9] |

Experimental Protocols

Determining Optimal Zeocin™ Concentration (Kill Curve) for Mammalian Cells

This protocol is essential to establish the minimum concentration of Zeocin™ required to kill non-transfected cells.

-

Cell Plating: Plate cells at a density that allows them to be approximately 25% confluent after 24 hours. Prepare a series of plates for different Zeocin™ concentrations.[1][2]

-

Addition of Zeocin™: After 24 hours, replace the medium with fresh medium containing varying concentrations of Zeocin™ (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).[1][2]

-

Incubation and Observation: Incubate the cells and replenish the selective medium every 3-4 days.[1][2]

-

Analysis: Observe the percentage of surviving cells over a period of 1-2 weeks. The optimal concentration for selection is the lowest concentration that kills the majority of the cells within this timeframe.[1][2]

Experimental Workflow: Kill Curve Determination

Caption: Workflow for generating stable mammalian cell lines.

Colony Formation Assay

This assay is used to assess the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent like Zeocin™.

-

Cell Preparation: Prepare a single-cell suspension of the cells to be tested. 2. Seeding: Seed a low number of cells (e.g., 100-1000 cells) into culture plates.

-

Treatment: Treat the cells with the desired concentrations of Zeocin™ or other compounds.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 1-3 weeks).

-

Fixation and Staining: Fix the colonies with a solution such as methanol or paraformaldehyde, and then stain them with a dye like crystal violet to visualize them. 6. Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

#### 4.4. Cell Viability Assays (e.g., MTT, MTS, Resazurin)

These colorimetric assays provide a quantitative measure of cell viability and can be used to determine the IC50 (half-maximal inhibitory concentration) of Zeocin™.

-

Cell Plating: Plate cells in a 96-well plate and allow them to adhere. 2[10]. Treatment: Add various concentrations of Zeocin™ to the wells.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

Addition of Reagent: Add the viability reagent (e.g., MTT, MTS, or resazurin) to each well. 5[10]. Incubation: Incubate for a short period to allow for the conversion of the reagent by viable cells. 6[10]. Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader. The signal is proportional to the number of viable cells.

Logical Relationships and Applications

The Sh ble gene is a powerful tool for positive selection in a wide array of molecular biology applications.

Logical Relationship: Positive Selection with Sh ble

Caption: Principle of positive selection using the Sh ble gene.

Conclusion

The Sh ble gene, in conjunction with Phleomycin or Zeocin™, provides a robust and versatile system for the selection of genetically modified organisms. A thorough understanding of its mechanism of action and the optimization of selection protocols are critical for its successful implementation in research and development. This guide provides the foundational knowledge and practical protocols to effectively utilize this important molecular tool.

References

- 1. Zeocin™ - useful for selection in bacteria | eukaryotic | microorganisms | plant | animal cells | Thermo Fisher Scientific - US [thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Zeocin - Wikipedia [en.wikipedia.org]

- 4. invivogen.com [invivogen.com]

- 5. 101.200.202.226 [101.200.202.226]

- 6. Resistance to the antibiotic Zeocin by stable expression of the Sh ble gene does not fully suppress Zeocin-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Zeocin: Selection Antibiotic for Research | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. Stable Expression of Antibiotic-Resistant Gene ble from Streptoalloteichus hindustanus in the Mitochondria of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Phleomycin G: An In-Depth Technical Guide to its Radiomimetic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phleomycin G is a copper-chelating glycopeptide antibiotic belonging to the bleomycin family, isolated from Streptomyces verticillus. While structurally similar to the widely used chemotherapeutic agent bleomycin, phleomycin exhibits distinct properties that make it a valuable tool in molecular biology and a subject of interest in cancer research. Its potent ability to induce DNA strand breaks mimics the effects of ionizing radiation, earning it the classification of a radiomimetic agent. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, the cellular responses it elicits, and detailed experimental protocols for its study.

Mechanism of Action: A Potent DNA Damaging Agent

This compound exerts its cytotoxic effects primarily through the induction of DNA damage. The process is initiated by the binding and intercalation of the phleomycin molecule into the DNA double helix.[1] In the intracellular environment, this compound chelates metal ions, most notably copper or iron. This complex then undergoes reduction by cellular reducing agents like dithiothreitol or glutathione, leading to the generation of reactive oxygen species (ROS) in close proximity to the DNA.[2] These highly reactive species, such as superoxide and hydroxyl radicals, attack the deoxyribose backbone of the DNA, resulting in both single-strand breaks (SSBs) and double-strand breaks (DSBs).[2][3] This free radical-mediated DNA cleavage is the primary mechanism behind its radiomimetic properties.[4]

While both phleomycin and bleomycin induce DNA breaks, studies have shown that phleomycin can be significantly more effective at producing genetic changes.[4]

Cellular Responses to this compound-Induced DNA Damage

The extensive DNA damage caused by this compound triggers a cascade of cellular responses, primarily orchestrated by the DNA Damage Response (DDR) pathway. These responses are critical in determining the ultimate fate of the cell, which can range from cell cycle arrest and DNA repair to apoptosis.

DNA Damage Response (DDR) Activation

The DSBs induced by this compound are potent activators of the DDR signaling cascade. The primary sensors of these breaks are the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[5][6] Upon activation, these kinases phosphorylate a host of downstream targets to coordinate the cellular response.

Key events in the this compound-induced DDR include:

-

γH2AX Foci Formation: One of the earliest events following a DSB is the phosphorylation of the histone variant H2AX at serine 139, creating γH2AX.[7] These phosphorylated histones accumulate at the sites of DNA damage, forming nuclear foci that can be visualized by immunofluorescence, serving as a reliable marker of DSB formation.[8][9]

-

Activation of Checkpoint Kinases: Activated ATM and ATR phosphorylate and activate the downstream checkpoint kinases Chk1 and Chk2.[10][11] These kinases play a crucial role in halting cell cycle progression to allow time for DNA repair.

-

p53 Activation: The tumor suppressor protein p53 is a key downstream effector of the DDR. Following DNA damage, p53 is stabilized and activated through phosphorylation by ATM/ATR and Chk1/Chk2.[12][13] Activated p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[14]

Cell Cycle Arrest

A prominent consequence of this compound treatment is the induction of cell cycle arrest, primarily at the G2/M transition.[15] This arrest is mediated by the DDR pathway, which inhibits the activity of cyclin-dependent kinases (CDKs) required for mitotic entry. Arrest in the G1/S phase has also been observed in some contexts.[8] The purpose of this arrest is to prevent the cell from dividing with damaged DNA, which could lead to genomic instability.

Apoptosis

If the DNA damage induced by this compound is too severe to be repaired, the cell will undergo programmed cell death, or apoptosis.[2] The decision to undergo apoptosis is often mediated by the p53 pathway. High or sustained levels of activated p53 can lead to the transcriptional upregulation of pro-apoptotic proteins, ultimately leading to the activation of caspases and the systematic dismantling of the cell.[16]

Quantitative Data on this compound Activity

The cytotoxic and DNA-damaging effects of this compound are dose-dependent. The following tables summarize available quantitative data on its activity.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Organism | Cell Type | IC50 (µg/mL) | Reference |

| BSFtelo122BC (clone t8) | Trypanosoma brucei | Bloodstream form | 0.08 ± 0.01 | [17] |

| BSFtelo122BC (clone t9) | Trypanosoma brucei | Bloodstream form | 0.07 ± 0.01 | [17] |

| BSFribo122BC (clone r8) | Trypanosoma brucei | Bloodstream form | 0.10 ± 0.01 | [17] |

| BSFribo122BC (clone r10) | Trypanosoma brucei | Bloodstream form | 0.11 ± 0.01 | [17] |

Note: Data on IC50 values for this compound in human cancer cell lines is limited in publicly available literature. The provided data is from a study on stably transformed trypanosome cell lines.

Table 2: Comparison of Cytotoxicity between Phleomycin and Bleomycin

| Finding | Organism/Cell Type | Observation | Reference |

| Genetic Changes | Saccharomyces cerevisiae | Phleomycin was up to 26-fold more effective than bleomycin in producing genetic changes at similar concentrations. | [4] |

| Cytotoxicity | Human Malignant Melanoma | Peplomycin (a derivative of bleomycin) was more cytotoxic than bleomycin in 3 out of 4 samples. | [2][18] |

| Cytotoxicity | Human Myosarcoma | Peplomycin was more cytotoxic than bleomycin in 1 out of 5 samples. | [2][18] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the effects of this compound.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment with a cytotoxic agent, providing a measure of cell reproductive integrity.[19]

Materials:

-

Cell culture medium and supplements

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

6-well plates

-

Fixative solution (e.g., 6% glutaraldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

Protocol:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield approximately 50-150 colonies in the control wells.

-

Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.

-

-

This compound Treatment:

-

Prepare a series of this compound dilutions in complete cell culture medium. A suggested starting concentration range for many mammalian cell lines is 5-50 µg/mL.[20]

-

Remove the medium from the wells and replace it with the this compound-containing medium. Include a vehicle control (medium without this compound).

-

Incubate the cells for a defined period (e.g., 24 hours).

-

-

Colony Formation:

-

After the treatment period, remove the this compound-containing medium, wash the cells gently with PBS, and add fresh complete medium.

-

Incubate the plates for 7-14 days, depending on the growth rate of the cell line, to allow for colony formation.

-

-

Fixation and Staining:

-

Remove the medium and gently wash the wells with PBS.

-

Fix the colonies by adding the fixative solution and incubating for 10-15 minutes at room temperature.

-

Remove the fixative and stain the colonies with the staining solution for 10-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

-

Colony Counting:

-

Count the number of colonies containing at least 50 cells in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

-

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[10][21]

Materials:

-

This compound solution

-

PBS (Ca2+ and Mg2+ free)

-

Low melting point (LMP) agarose

-

Normal melting point (NMP) agarose

-

Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)

-

DNA stain (e.g., SYBR Green or propidium iodide)

-

Microscope slides

Protocol:

-

Cell Treatment:

-

Treat cells in suspension or as a monolayer with various concentrations of this compound for a specific duration (e.g., 0.5 µg/mL for 30 minutes to 2 hours).[21]

-

Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

-

Slide Preparation:

-

Coat microscope slides with a layer of NMP agarose and allow it to solidify.

-

Mix the cell suspension with LMP agarose and pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.

-

-

Lysis:

-

Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

-

Alkaline Unwinding and Electrophoresis:

-

Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Neutralize the slides by washing with neutralizing buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the amount of DNA that has migrated into the "tail" of the comet.

-

Quantify the DNA damage using specialized software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22][23]

Materials:

-

This compound solution

-

PBS

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Treat cells with this compound at a desired concentration (e.g., 5-50 µg/mL) for a specific time course (e.g., 12, 24, 48 hours).[15]

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or store for longer periods).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer, measuring the fluorescence intensity of the PI.

-

Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]

Materials:

-

This compound solution

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Treat cells with this compound at various concentrations and for different time points to induce apoptosis.

-

-

Cell Harvesting:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer immediately after staining.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of this compound.

Caption: Mechanism of this compound-induced DNA damage.

References

- 1. crpr-su.se [crpr-su.se]

- 2. researchgate.net [researchgate.net]

- 3. DNA and chromosome damage induced by bleomycin in mammalian cells: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. embopress.org [embopress.org]

- 12. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of p53 in Bleomycin-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kumc.edu [kumc.edu]

- 15. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cancer.wisc.edu [cancer.wisc.edu]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]

Core Mechanism of Phleomycin G-Induced DNA Damage

An In-Depth Technical Guide on Phleomycin G's Effect on DNA Double-Strand Breaks

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which this compound induces DNA double-strand breaks (DSBs), the subsequent cellular responses, and the experimental protocols used to study these effects. This compound, a glycopeptide antibiotic belonging to the bleomycin family, is a potent radiomimetic agent widely used in molecular biology and cancer research to induce DNA damage and select for transformed cells. Its ability to create cytotoxic DSBs makes it an invaluable tool for investigating DNA repair pathways, cell cycle checkpoints, and the efficacy of novel therapeutic agents.

This compound, and its analogue bleomycin, function by inducing oxidative damage to DNA.[1] This process is not direct but requires the presence of a metal ion cofactor, typically iron (Fe²⁺), and molecular oxygen.[2][3][4] The resulting metallo-glycopeptide complex generates reactive oxygen species (ROS) in close proximity to the DNA backbone.[1][5]

The critical event in strand scission is the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar.[4] This initial radical formation can resolve through two primary pathways, leading to either a direct strand break or the formation of an apurinic/apyrimidinic (AP) site.[6] The generation of two such lesions in close proximity on opposite strands results in a DNA double-strand break (DSB), which is considered the most severe and cytotoxic form of DNA damage.[3][7] While both single-strand breaks (SSBs) and DSBs are produced, the latter is thought to be the major source of cytotoxicity.[3][7] The cleavage activity of the bleomycin family of drugs shows some sequence preference, often targeting 5'-GT and 5'-GC sequences.[8][9]

Caption: Mechanism of this compound-induced DNA cleavage.

Cellular Response to this compound-Induced DSBs

The induction of DSBs by this compound triggers a complex and highly regulated signaling network known as the DNA Damage Response (DDR).

Damage Sensing and Signal Transduction

Upon formation, DSBs are rapidly recognized by sensor proteins, initiating a signaling cascade. Key early events include the activation of the protein kinases ATM (Ataxia-Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase).[10] A critical downstream step is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX.[10][11] This modification spreads over large chromatin domains flanking the break site and serves as a robust marker for DSBs, recruiting numerous DDR factors to form visible nuclear foci.[11][12] These factors include the mediator of DNA damage checkpoint 1 (MDC1) and the Mre11-Rad50-Nbs1 (MRN) complex, which are essential for amplifying the damage signal and promoting repair.[10]

Cell Cycle Checkpoint Activation

A primary function of the DDR is to halt cell cycle progression, providing time for DNA repair. This compound is known to cause cell cycle arrest, predominantly in the G2 phase.[1][13] This G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Studies in yeast have shown that checkpoint proteins such as Rad9 are critical for this arrest in response to this compound.[13][14] In some cellular contexts, a G1 arrest can also be observed.[15]

DNA Double-Strand Break Repair

Eukaryotic cells utilize two major pathways to repair DSBs:

-

Non-Homologous End Joining (NHEJ): A rapid but potentially error-prone pathway that directly ligates the broken DNA ends.

-

Homologous Recombination (HR): An error-free pathway that uses a sister chromatid or homologous chromosome as a template for repair. HR is primarily active in the S and G2 phases of the cell cycle.[5][7]

The choice of repair pathway is influenced by factors such as the cell cycle phase and the complexity of the DNA break ends.[5] The importance of these repair pathways is highlighted by the observation that cells with mutations in HR genes, such as RAD52, exhibit hypersensitivity to this compound.[16]

Caption: DNA Damage Response (DDR) pathway to this compound.

Quantitative Data on this compound/Bleomycin Effects

The following tables summarize quantitative data from studies investigating the dose- and time-dependent effects of bleomycin-family drugs on DSB induction.

Table 1: Dose-Response of Bleomycin on γ-H2AX Induction This table shows the cellular response in human lymphocytes to different concentrations of bleomycin, measured by the formation of γ-H2AX foci.

| Bleomycin Concentration | Mean γ-H2AX Foci per Nucleus (at 2h) | % of γ-H2AX Positive Nuclei (at 2h) | Reference |

| 1.75 µM | 0.31 ± 0.032 | 4.75 ± 0.88% | [17] |

| 3.5 µM | 0.40 ± 0.047 | 12.75 ± 1.56% | [17] |

| 7.5 µM | 0.55 ± 0.041 | 16.75 ± 1.47% | [17] |

Table 2: Time-Course of Bleomycin-Induced DSBs in Mouse Intestine This table illustrates the kinetics of DSB formation and subsequent apoptosis induction in mouse intestinal tissues following a single intraperitoneal injection of bleomycin.

| Time Post-Injection | γ-H2AX Expression (DSB Marker) | Active Caspase-3 (Apoptosis Marker) | Reference |

| 1 hour | Increased | Basal Level | [11] |

| 2-6 hours | Significant Increase (Peak) | Basal Level | [11] |

| 6-24 hours | Decreasing | Significant Increase | [11] |

| 24-48 hours | Return to Basal Level | Decreasing | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects.

Protocol 1: Induction of DSBs in Cultured Cells

-

Cell Culture: Plate cells (e.g., HeLa, A549, or fibroblasts) at a desired density and allow them to adhere and grow for 24 hours in a suitable medium.

-

Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL in sterile water) and store it at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 5-100 µg/mL) in a pre-warmed culture medium.[14][16]

-

Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubation: Incubate the cells for the desired duration (e.g., 1-4 hours) at 37°C in a CO₂ incubator.[14]

-

Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) and proceed immediately to the desired downstream analysis (e.g., immunofluorescence, PFGE, or Western blotting).

Protocol 2: Quantification of DSBs by γ-H2AX Immunofluorescence

-

Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.

-

Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 0.1% Tween-20 in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Nuclear Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[18]

Caption: Experimental workflow for γ-H2AX foci analysis.

Protocol 3: Analysis of DSBs by Pulsed-Field Gel Electrophoresis (PFGE)

PFGE separates large DNA molecules by periodically changing the direction of the electric field, allowing for the visualization of chromosomal fragmentation resulting from DSBs.[19]

-

Cell Preparation: Treat a known number of cells (e.g., 1 x 10⁶) with this compound. Harvest and wash the cells in PBS.

-

Agarose Plug Preparation: Resuspend the cell pellet in a small volume of PBS and mix with an equal volume of molten (50°C) low-melting-point agarose. Immediately cast this mixture into plug molds and allow it to solidify at 4°C.

-

Lysis: Transfer the solidified plugs into a lysis buffer (containing detergents like SDS and enzymes like Proteinase K) and incubate at 50°C for 24-48 hours to digest cellular proteins and membranes, leaving behind intact genomic DNA embedded in the agarose.

-

Washing: Thoroughly wash the plugs in a wash buffer (e.g., TE buffer) to remove detergents and digested proteins.

-

Electrophoresis: Place the agarose plugs into the wells of a PFGE-grade agarose gel. Run the gel in a PFGE apparatus (e.g., a CHEF system) using specific parameters (switch times, voltage, run time) optimized to separate the DNA fragments of interest.[20]

-

Visualization: After electrophoresis, stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Gold) and visualize it under UV light. The amount of DNA that migrates out of the well (the "fragmented DNA") relative to the DNA remaining in the plug (the "intact DNA") is proportional to the number of DSBs.[19][20]

References

- 1. Bleomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The mechanism of DNA breakage by phleomycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. scholar.harvard.edu [scholar.harvard.edu]

- 6. pnas.org [pnas.org]

- 7. Bleomycin induces senescence and repression of DNA repair via downregulation of Rad51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How bleomycin cuts cancer to pieces | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]

- 9. academic.oup.com [academic.oup.com]

- 10. DNA damage signaling in response to double-strand breaks during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of double-stranded DNA breaks and apoptosis induced by bleomycin in mouse intestine [jstage.jst.go.jp]

- 12. Spontaneous and Bleomycin-Induced γH2AX Signals in CHO9 Metaphase Chromosomes [scirp.org]

- 13. Effects of phleomycin-induced DNA damage on the fission yeast Schizosaccharomyces pombe cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. embopress.org [embopress.org]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Cellular responses and gene expression profile changes due to bleomycin-induced DNA damage in human fibroblasts in space - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of Bleomycin-Induced DNA Double-Strand Breaks in Escherichia coli by Pulsed-Field Gel Electrophoresis Using a Rotating Gel Electrophoresis System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for the quantification of DNA double-strand breaks determined from the distribution of DNA fragment sizes measured by pulsed-field gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fungal Transformation Using Phleomycin G

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phleomycin G is a glycopeptide antibiotic isolated from Streptomyces verticillus. It belongs to the bleomycin family of antibiotics and is a potent tool for the selection of transformed fungal cells.[1] Its utility is particularly noted in species that show poor sensitivity to other common selection agents like Zeocin®.[1][2] this compound acts by binding to and intercalating DNA, leading to double-strand breaks that ultimately trigger cell death.[2][3] Resistance is conferred by the Sh ble gene from Streptoalloteichus hindustanus, which encodes a 14-kDa protein that binds to this compound and inhibits its DNA cleavage activity.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in fungal transformation experiments.

Mechanism of Action

This compound exerts its cytotoxic effects by inducing DNA double-strand breaks (DSBs). The molecule intercalates into the DNA double helix, and a metal-ion chelating portion of the molecule forms an active complex with iron (II) and molecular oxygen, which leads to DNA degradation.[1][3] This DNA damage triggers a cellular DNA Damage Response (DDR), which, if the damage is too extensive, leads to cell cycle arrest and apoptosis. In transformed fungi expressing the Sh ble gene, the resistance protein sequesters this compound, preventing it from binding to DNA and thereby allowing the cells to survive and proliferate in a selective medium.[1]

References

Creating Stable Mammalian Cell Lines with Phleomycin G: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of stable cell lines, which continuously express a gene of interest, is a cornerstone of modern biological research and drug development. This process relies on the introduction of an expression vector containing the gene of interest alongside a selectable marker, followed by drug selection to eliminate non-transfected cells. Phleomycin G, a glycopeptide antibiotic isolated from Streptomyces verticillus, serves as an effective selection agent for this purpose.[1] Its mechanism of action involves the intercalation into DNA and the generation of double-strand breaks, leading to cell death in susceptible cells.[1][2] Resistance to this compound is conferred by the Sh ble gene, which encodes a protein that binds to and inactivates the antibiotic.[1][2]

These application notes provide a comprehensive guide to establishing stable mammalian cell lines using this compound selection. Detailed protocols for determining the optimal antibiotic concentration, generating stable cell lines, and troubleshooting common issues are presented to facilitate successful experimental outcomes.

Data Presentation

Recommended this compound Concentrations for Selection

The optimal concentration of this compound for the selection of stable cell lines is highly dependent on the specific cell line being used. It is crucial to perform a kill curve experiment to determine the minimum concentration that effectively kills non-transfected cells. The following table provides a general guidance on starting concentrations for various cell types.

| Cell Type | Organism | Recommended this compound Concentration Range (µg/mL) | Reference |

| Mammalian Cells (General) | Various | 5 - 50 | [1][3] |

| CHO (Chinese Hamster Ovary) | Cricetulus griseus | 10 - 30 (start with a kill curve) | [4] |

| HEK293 (Human Embryonic Kidney) | Homo sapiens | 10 - 50 (start with a kill curve) | [5][6] |

| HeLa (Human Cervical Cancer) | Homo sapiens | 10 - 50 (start with a kill curve) | |

| A549 (Human Lung Carcinoma) | Homo sapiens | 10 - 50 (start with a kill curve) | |

| Jurkat (Human T-lymphocyte) | Homo sapiens | 10 - 50 (start with a kill curve) | |

| Yeast (Saccharomyces cerevisiae) | Saccharomyces cerevisiae | 10 | [1] |

| Filamentous Fungi | Various | 25 - 150 | [1] |

Note: The concentrations listed for specific mammalian cell lines are suggested starting points for a kill curve experiment. The optimal concentration can vary significantly between different laboratories and even different passages of the same cell line.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

A kill curve is essential to determine the lowest concentration of this compound that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).

Materials:

-

Parental (non-transfected) cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 20 mg/mL)

-

24-well or 96-well cell culture plates

-

Sterile PBS

-

Trypsin-EDTA (for adherent cells)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

For adherent cells, seed the parental cells into a 24-well plate at a density that allows them to be approximately 30-50% confluent on the following day.

-

For suspension cells, seed the cells at a density of 2.5 – 4.5 x 10^5 cells/mL.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of this compound dilutions in complete culture medium. A typical range to test for mammalian cells is 0, 5, 10, 20, 30, 40, and 50 µg/mL.

-

-

Treatment:

-

After 24 hours of incubation, aspirate the medium from the wells (for adherent cells) and replace it with the medium containing the different concentrations of this compound. For suspension cells, add the appropriate amount of this compound stock solution to each well.

-

-

Incubation and Observation:

-

Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and lysis.

-

-

Medium Change:

-

Replace the selective medium every 3-4 days to maintain the antibiotic activity.

-

-

Determining the Optimal Concentration:

-

After 7-14 days, determine the minimum concentration of this compound that results in 100% cell death. This is the optimal concentration to use for stable cell line selection.

-

Protocol 2: Generation of Stable Cell Lines using this compound

This protocol outlines the steps for generating stable cell lines following transfection with a plasmid containing the gene of interest and the this compound resistance gene (Sh ble).

Materials:

-

Host cell line

-

Expression vector containing the gene of interest and the Sh ble gene

-

Transfection reagent or electroporation system

-

Complete cell culture medium

-

This compound at the predetermined optimal concentration

-

Cloning cylinders or sterile pipette tips for colony picking (for adherent cells)

-

96-well plates for limiting dilution (for suspension or adherent cells)

Procedure:

-

Transfection:

-

Transfect the host cell line with the expression vector using your preferred method (e.g., lipid-based transfection, electroporation). It is recommended to include a negative control (mock transfection or transfection with a vector lacking the resistance gene).

-

-

Recovery:

-

After transfection, allow the cells to recover in non-selective medium for 24-48 hours. This allows time for the expression of the resistance gene.

-

-

Selection:

-

After the recovery period, passage the cells into fresh medium containing the optimal concentration of this compound determined from the kill curve experiment.

-

For adherent cells, plate the cells at a low density in larger culture dishes (e.g., 10 cm dishes).

-

For suspension cells, maintain the cells in selective medium, ensuring to dilute the culture as needed to maintain a healthy cell density.

-

-

Monitoring and Maintenance:

-

Replace the selective medium every 3-4 days.

-

Monitor the cells for the formation of resistant colonies (for adherent cells) or the survival and proliferation of a resistant population (for suspension cells). This process can take 1 to 3 weeks.

-

-

Isolation of Clonal Lines (for adherent cells):

-

Once distinct colonies are visible, they can be isolated.

-

Using a sterile pipette tip or a cloning cylinder, carefully scrape and aspirate individual colonies.

-

Transfer each colony to a separate well of a 24-well plate containing selective medium.

-

-

Isolation of Clonal Lines (by Limiting Dilution):

-

Perform a serial dilution of the resistant cell population in a 96-well plate to achieve a density of approximately 0.5 cells per well.

-

Incubate the plates until single colonies appear in the wells.

-

-

Expansion and Characterization:

-

Expand the isolated clones in selective medium.

-

Once a sufficient number of cells is obtained, screen the clones for the expression of the gene of interest using appropriate methods (e.g., Western blot, qPCR, flow cytometry, functional assays).

-

Cryopreserve the validated stable cell lines for long-term storage.

-

Visualizations

Caption: Experimental workflow for generating stable cell lines with this compound.

Caption: this compound induced DNA damage and cellular response pathways.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No resistant colonies/All cells die | This compound concentration is too high. | Perform a new kill curve with a lower range of concentrations. |

| Transfection efficiency was low. | Optimize your transfection protocol. Use a positive control (e.g., a GFP-expressing plasmid) to check transfection efficiency. | |

| The Sh ble resistance gene is not being expressed. | Verify the integrity of your plasmid vector. Ensure the promoter driving the resistance gene is active in your cell line. | |

| High background of non-transfected cells | This compound concentration is too low. | Perform a new kill curve to determine a more effective concentration. |

| This compound has degraded. | Prepare fresh dilutions of this compound from a frozen stock for each use. Store the stock solution at -20°C. | |

| Cells are growing too densely. | Plate cells at a lower density during selection to ensure all cells are exposed to the antibiotic. | |

| Resistant clones lose expression of the gene of interest over time | Gene silencing. | This can be a common issue with random integration. Re-clone the stable cell line and screen for clones with stable, long-term expression. Consider using a vector system that promotes stable expression. |

| Mutagenic effect of this compound. | Even in resistant cells, this compound can have mutagenic effects.[7] Maintain a low maintenance concentration of this compound in the culture medium or remove it after initial selection and expansion, and periodically re-select the population. | |

| Slow growth of resistant clones | High metabolic load from transgene expression. | Screen for clones with moderate, yet sufficient, expression levels. |

| Sub-optimal culture conditions. | Ensure the use of appropriate medium, serum, and supplements. Maintain a consistent cell culture environment. |

References

- 1. invivogen.com [invivogen.com]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. invivogen.com [invivogen.com]

- 4. Phleomycin resistance as a dominant selectable marker in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phleomycin Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]

Phleomycin G: A Versatile Selection Agent for Plant Transformation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phleomycin G, a glycopeptide antibiotic of the bleomycin family, serves as a potent selection agent in plant transformation protocols. Its mechanism of action, which involves the induction of DNA strand breaks, provides a stringent selection for transformed cells that express a resistance gene, typically the Sh ble gene from Streptoalloteichus hindustanus. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound for the selection of transgenic plants.

Mechanism of Action and Resistance

This compound exerts its cytotoxic effect by intercalating into the DNA double helix and causing single- and double-strand breaks, ultimately leading to cell death.[1] Resistance is conferred by the product of the Sh ble gene, a 14-kDa protein that binds to this compound, preventing it from interacting with DNA.[1]

Key Considerations for Optimal Selection

Several factors can influence the efficacy of this compound selection:

-

Concentration: The optimal concentration of this compound for selection is species-dependent and needs to be determined empirically. Generally, concentrations for plant selection range from 5 to 25 µg/mL.

-

pH: The activity of this compound is pH-dependent, with higher pH increasing its sensitivity.

-

Salt Concentration: High ionic strength can reduce the activity of this compound. Using low-salt media can decrease the required concentration of the antibiotic.

-

Promoter Strength: The expression level of the resistance gene, driven by the choice of promoter, is critical for conferring adequate resistance. The Cauliflower Mosaic Virus (CaMV) 35S promoter has been shown to be effective in driving the Sh ble gene in tobacco, leading to a high frequency of transformant recovery.[2]

Quantitative Data on this compound Selection

The following tables summarize the effective concentrations of this compound used for the selection of various plant species. It is important to note that transformation efficiency can be influenced by multiple factors, including the plant species and ecotype, the transformation method, and the vector system used.

| Plant Species | Explant Type | Selection Concentration (µg/mL) | Transformation Efficiency (%) | Reference |

| Nicotiana tabacum (Tobacco) | Leaf discs | Not Specified | Highest frequency of rooted plants | [2] |

| Nicotiana plumbaginifolia | Protoplasts | 5 | Not Specified | [3] |

| Arabidopsis thaliana | Seedling selection | 25 | Inconsistent results reported | |

| Oryza sativa (Rice) | Callus | Sensitive to low concentrations | Not Specified | |

| Zea mays (Maize) | Immature embryos | Not Specified | Not Specified |

Note: Specific transformation efficiencies for this compound selection are not widely reported in the literature. The concentrations listed are based on successful selection protocols, but the resulting efficiencies were not always quantified.

Experimental Protocols

Protocol 1: Agrobacterium-mediated Transformation of Nicotiana tabacum (Tobacco) using this compound Selection

This protocol is adapted from standard tobacco transformation procedures with the substitution of this compound as the selection agent.

Materials:

-

Nicotiana tabacum cv. Xanthi leaf discs

-

Agrobacterium tumefaciens strain (e.g., LBA4404) carrying a binary vector with the Sh ble resistance gene

-

Murashige and Skoog (MS) medium

-

This compound stock solution (10 mg/mL)

-

Cefotaxime or Carbenicillin

-

Growth regulators (e.g., NAA, BAP)

Procedure:

-

Co-cultivation: Inoculate tobacco leaf discs with an overnight culture of Agrobacterium for 30 minutes.

-

Transfer the leaf discs to co-cultivation medium (MS medium with appropriate growth regulators) and incubate in the dark for 2-3 days.

-

Selection and Regeneration:

-

Transfer the leaf discs to selection medium (MS medium with growth regulators, 250-500 mg/L Cefotaxime or Carbenicillin to inhibit Agrobacterium growth, and the predetermined optimal concentration of this compound).

-

Subculture the explants to fresh selection medium every 2-3 weeks.

-

-

Rooting: Once shoots have regenerated and are of sufficient size, excise them and transfer to rooting medium (MS medium without growth regulators) containing a lower concentration of this compound for continued selection.

-

Acclimatization: After roots have developed, transfer the plantlets to soil and gradually acclimate them to greenhouse conditions.

Protocol 2: Floral Dip Transformation of Arabidopsis thaliana with this compound Selection

This protocol is a modification of the standard floral dip method.

Materials:

-

Flowering Arabidopsis thaliana plants

-

Agrobacterium tumefaciens strain carrying a binary vector with the Sh ble resistance gene

-

Infiltration medium (e.g., 5% sucrose solution with 0.05% Silwet L-77)

-

MS medium

-

This compound stock solution (10 mg/mL)

Procedure:

-

Infiltration: Dip the inflorescences of Arabidopsis plants into the Agrobacterium suspension for a few seconds.

-

Place the plants in a humid environment for 24 hours.

-

Grow the plants to maturity and collect the T1 seeds.

-

Selection:

-

Surface sterilize the T1 seeds.

-

Plate the seeds on MS medium containing the predetermined optimal concentration of this compound.

-

Incubate the plates under appropriate light and temperature conditions.

-

-

Transplanting: After 7-10 days, transplant the green, healthy seedlings (putative transformants) to soil.

Visualizations

This compound-Induced DNA Damage Response Pathway

This compound induces double-strand breaks (DSBs) in the DNA, which triggers the DNA Damage Response (DDR) pathway in plants. This pathway is crucial for maintaining genome integrity.

Caption: this compound-induced DNA Damage Response pathway in plants.

Experimental Workflow for Agrobacterium-mediated Plant Transformation

The following diagram illustrates the general workflow for transforming plants using Agrobacterium tumefaciens and selecting transformants with this compound.

Caption: Workflow for plant transformation with this compound selection.

References

Application Notes and Protocols for Agrobacterium-Mediated Transformation with Phleomycin G Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrobacterium tumefaciens-mediated transformation is a cornerstone of plant genetic engineering, enabling the stable integration of foreign DNA into plant genomes. A critical component of this process is the selection of successfully transformed cells from a vast population of untransformed cells. This is achieved by co-introducing a selectable marker gene along with the gene of interest. The ble gene from Streptoalloteichus hindustanus (Sh ble) confers resistance to phleomycin, a glycopeptide antibiotic, making it a robust selectable marker for a wide range of organisms, including various plant species.[1][2][3]

Phleomycin belongs to the bleomycin family of antibiotics and is effective against bacteria, fungi, yeast, and plant and animal cells.[1] Its utility is particularly noted in organisms that exhibit poor sensitivity to other common selection agents like Zeocin®. This document provides detailed application notes and a comprehensive protocol for using Phleomycin G in Agrobacterium-mediated plant transformation.

Mechanism of Action and Resistance

This compound exerts its cytotoxic effects by intercalating into DNA, which disrupts the double helix structure and leads to double-strand breaks.[1][4] This damage ultimately triggers cell death in non-resistant cells.